9-(2-Methyl-2-propenyl)-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15N |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
9-(2-methylprop-2-enyl)carbazole |
InChI |
InChI=1S/C16H15N/c1-12(2)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10H,1,11H2,2H3 |
InChI Key |
RLTXZVBHLQGIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Polymerization and Oligomerization Studies of 9 2 Methyl 2 Propenyl 9h Carbazole and Its Analogs
Electrochemical Polymerization Mechanisms and Film Formation
Electrochemical polymerization is a widely utilized technique for synthesizing conductive polymer films directly onto an electrode surface. mdpi.com The process involves the anodic oxidation of monomers, leading to the formation of radical cations that subsequently couple to form polymer chains. mdpi.com This method offers significant advantages, including the ability to produce clean polymer films without the need for a catalyst and to control film thickness and morphology by adjusting electrochemical parameters. mdpi.com
Generation of Conductive Polycarbazole Films
The electrochemical polymerization of N-substituted carbazoles proceeds through the oxidation of the carbazole (B46965) ring system. The process begins with the oxidation of the carbazole monomer to form an unstable radical cation. mdpi.com This radical cation can then couple with another, leading to the formation of a dimer. For 9-substituted carbazoles, this coupling predominantly occurs between the 3 and 6 positions of the carbazole rings, as the 9-position is blocked. Subsequent oxidation of the dimer and further coupling lead to the growth of the polymer chain, which eventually precipitates onto the electrode surface as a solid, conductive film. mdpi.com
The resulting polycarbazole films are often electroactive, meaning their optical and conductive properties can be reversibly changed by applying an electrical potential. This property, known as electrochromism, makes these films suitable for applications in electrochromic devices (ECDs), where they can change color in response to a voltage change. For instance, films can switch from a transparent or pale yellowish neutral state to a colored (green or gray) oxidized state. mdpi.com
Electropolymerization on Indium Tin Oxide (ITO) and Platinum Electrodes
The choice of electrode material is critical for the successful electropolymerization and for the intended application of the resulting film. Indium Tin Oxide (ITO) coated glass and platinum (Pt) are common substrates for the electropolymerization of carbazole derivatives. mdpi.com
Indium Tin Oxide (ITO): ITO is a transparent conductive oxide, making it the electrode of choice for applications where optical transparency is required, such as in spectroelectrochemistry and for use in electrochromic devices. mdpi.com Carbazole-based polymers have been successfully deposited on ITO surfaces from solutions containing the monomer and a supporting electrolyte, such as lithium perchlorate (B79767) (LiClO₄) or tetrabutylammonium (B224687) perchlorate (TBAP), in a solvent like acetonitrile (B52724) or dichloromethane. mdpi.com
Platinum (Pt) Electrodes: Platinum is a noble metal that provides a stable and catalytically active surface for electropolymerization. It is often used for fundamental electrochemical studies, such as cyclic voltammetry, to determine the oxidation potential of monomers and to investigate the mechanism of polymer film growth. mdpi.com For example, the oxidation of carbazole derivatives has been studied using a platinum electrode with potential sweeps in an acetonitrile solution containing LiClO₄. mdpi.com
The conditions for electropolymerization can significantly impact the properties of the resulting film, including its morphology, adhesion, and conductivity.
| Monomer/System | Electrode | Electrolyte/Solvent | Polymerization Method | Key Finding |
| Carbazole (Cz) and 2-(9H-carbazol-9-yl)acetic acid (CzA) | Platinum, Steel | 0.1 M LiClO₄ in Acetonitrile | Cyclic Voltammetry, Chronoamperometry | Conductive, green films were formed; film stiffness varied with monomer ratio. mdpi.com |
| 9H-Carbazole | Graphite | Tetrabutylammonium hexafluorophosphate (B91526) in Dichloromethane | Cyclic Voltammetry | Onset of oxidation to radical cation observed at +1.15 V vs. Ag/AgCl. mdpi.com |
| 9H-Carbazol-9-ylpyrene (MCzP) | ITO Glass, Platinum | 0.2 M NaClO₄ in ACN/CH₂Cl₂ | Potentiostatic Deposition | Resulting PMCzP film exhibited electrochromic properties, changing from light yellow to grayish green. mdpi.com |
| 1,4-Bis((9H-carbazol-9-yl)methyl)benzene (bCmB) | ITO Glass | Not specified | Electrosynthesis | Film displayed four color variations (gray, khaki, olive green) between 0.0 and 1.2 V. mdpi.com |
Chemical Polymerization Strategies
Chemical polymerization offers alternative routes to produce polycarbazoles, often yielding larger quantities of polymer compared to electropolymerization. These methods can be tailored to target different functionalities of the monomer.
Oxidative Chemical Polymerization using Initiators
Similar to electrochemical polymerization, chemical oxidative polymerization involves the coupling of carbazole units at the 3 and 6 positions. This is achieved using chemical oxidizing agents instead of an electric current. Ferric chloride (FeCl₃) is a commonly used initiator for this process. The reaction is typically carried out by dissolving the carbazole monomer in an appropriate organic solvent and then adding the oxidant to initiate the polymerization. The structure and properties of the resulting polymer depend on factors such as the concentration of the monomer and the choice of oxidant and solvent. mdpi.com This method produces a polycarbazole backbone with the N-substituent, such as the 2-methyl-2-propenyl group, remaining as a pendant moiety.
Free-Radical and Other Mechanistic Polymerizations of N-Alkenyl Carbazole Monomers
The presence of the 2-methyl-2-propenyl group on the nitrogen atom of 9-(2-Methyl-2-propenyl)-9H-carbazole introduces a second, distinct polymerization pathway. The carbon-carbon double bond of the methallyl group can undergo polymerization through mechanisms such as free-radical polymerization.
In a typical free-radical polymerization, an initiator (e.g., AIBN or benzoyl peroxide) is used to generate free radicals, which then attack the double bond of the monomer. This initiates a chain reaction, leading to the formation of a long-chain polymer. For this compound, this would result in a polymer with a polyalkane backbone and pendant carbazole groups. This approach is distinct from the polymerization of N-vinylcarbazole (NVK), which is known to polymerize readily via radical, cationic, and anionic mechanisms to form polyvinylcarbazole (PVK), a well-studied photoconductive polymer. nih.gov The methallyl group of the target monomer is generally less reactive in radical polymerization than a vinyl group due to steric hindrance and the formation of a more stable allylic radical, which can lead to chain termination or transfer.
Formation of Carbazole-Containing Polymeric Architectures
The dual functionality of this compound—the electrochemically active carbazole ring and the polymerizable alkenyl group—allows for the creation of diverse and complex polymeric architectures. The choice of polymerization method dictates the final structure.
| Polymerization Pathway | Resulting Polymer Architecture | Description |
| Pathway 1: Electrochemical or Oxidative Chemical Polymerization | Poly(3,6-carbazole) with Pendant Alkenyl Groups | This results in a conjugated polymer backbone formed by linking the carbazole units. The 2-methyl-2-propenyl groups remain as pendant side chains. These unreacted double bonds could potentially be used for subsequent cross-linking reactions. |
| Pathway 2: Free-Radical Polymerization | Polyalkane with Pendant Carbazole Groups | Polymerization proceeds through the methallyl double bond, creating a saturated polymer backbone (polymethallylic). The large carbazole groups are the pendant side chains. This structure would be non-conjugated along the backbone and likely an insulator, but would retain the photophysical properties of the carbazole moiety. |
| Pathway 3: Combined or Sequential Polymerization | Cross-linked Polymer Network | It is conceivable to design a process where both polymerization mechanisms are utilized. For example, an initial free-radical polymerization (Pathway 2) could be followed by an electrochemical cross-linking of the pendant carbazole groups (Pathway 1), leading to a robust, cross-linked network material with potentially enhanced thermal and mechanical stability. |
The morphology of these polymers can also be controlled. For example, electrochemically generated polycarbazole films have been observed to have porous or globular structures. mdpi.com The synthesis of block copolymers containing carbazole segments, such as Polypropylene oxide-block-Poly(9-(2,3-epoxypropyl)carbazole), has also been reported, demonstrating the versatility of carbazole monomers in creating advanced polymeric materials. nih.gov
Polymers with Pendant Carbazolyl Groups (e.g., Poly(N-vinylcarbazole))
Polymers featuring carbazole units as side groups are a significant class of materials, with Poly(N-vinylcarbazole) (PVK) being the most prominent and extensively studied example. mdpi.comossila.com PVK is a p-type, non-conjugated thermoplastic polymer known for its high thermal stability and excellent hole-transporting capabilities. ossila.comresearchgate.net In PVK, the carbazole moieties are attached to a polyethylene (B3416737) backbone, and electrical conduction occurs through a hopping mechanism between these discrete carbazole units. mdpi.comossila.com This mechanism, coupled with its ability to emit light in the blue region of the spectrum, has made PVK a benchmark material for various applications, including as a host in polymer light-emitting diodes (PLEDs) and as a photoconductor in xerography. mdpi.comossila.comresearchgate.net
Research into pendant carbazolyl polymers extends beyond PVK to other systems, such as polysiloxanes with carbazole groups separated from the main chain by flexible alkylene spacers. researchgate.net These materials are investigated for their photoconductive properties, drawing comparisons to PVK. researchgate.net The modification of carbazole monomers before polymerization is a common strategy to enhance properties like processability and stability, which can be limitations for PVK due to its rigid π-π electron system. mdpi.comnih.gov The polymerization of N-substituted carbazoles, such as N-vinylcarbazole, can be achieved through various methods, including controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT), which allows for the synthesis of polymers with controlled molecular weights and architectures. mdpi.com
| Polymer | Monomer | Key Properties | Polymerization Method Examples | Applications |
|---|---|---|---|---|
| Poly(N-vinylcarbazole) (PVK) | N-vinylcarbazole | Hole-transporting, Blue-light emitting, High thermal stability | Radical polymerization, Cationic polymerization, RAFT | OLEDs, PLEDs, Photoconductors, Memory devices |
| Carbazole-substituted Polysiloxanes | Carbazole monomers with siloxane-compatible groups | Photoconductive, Higher clearing points than low-MW compounds | Hydrosilylation | Photorefractive materials |
| Poly(N-epoxypropyl carbazole) (PEPC) | N-epoxypropyl carbazole | Can be crosslinked via electrodeposition | Anionic ring-opening polymerization | Precursor for conjugated networks |
Integration of Carbazole Moieties within Polymer Main Chains
Incorporating carbazole units directly into the polymer backbone creates materials where the electronic properties are intrinsic to the chain's conjugated system. This approach has led to the development of polymers with tailored optical and electrical characteristics. Poly(2,7-carbazole)s are a key example of this class, where the carbazole units are linked at the 2 and 7 positions, leading to extended conjugation and improved charge transport properties compared to their 3,6-linked counterparts. mdpi.comacs.org The synthesis of these polymers often involves metal-catalyzed cross-coupling reactions such as Suzuki, Yamamoto, or Stille couplings, starting from appropriately functionalized carbazole monomers. acs.org
The properties of these main-chain carbazole polymers can be finely tuned by introducing different functional groups or by copolymerization with other aromatic units. researchgate.netconsensus.app For instance, several poly(2,7-carbazole) derivatives have been developed as low band gap materials for solar cell applications, achieving significant hole mobilities and power conversion efficiencies. acs.org Furthermore, attaching functional pendants, like triazine units, to the nitrogen of the main-chain carbazole can induce novel properties such as delayed fluorescence. rsc.org The introduction of non-conjugated segments, like polyethylene glycol (PEG), into the main chain is a strategy to improve processability and hydrophilicity, which can be beneficial for applications like photocatalytic hydrogen production. ecust.edu.cn
| Polymer Type | Monomer Example | Polymerization Method | Key Properties | Potential Applications |
|---|---|---|---|---|
| Poly(2,7-carbazole)s | 2,7-dibromo-9-(heptadecan-9-yl)carbazole | Suzuki, Yamamoto, Stille coupling | Extended π-conjugation, High hole mobility, Tunable band gap | Photovoltaics, Transistors, LEDs |
| Alternating Copolymers | Carbazole and aniline (B41778) monomers | Chemical polymerization | Combined properties of both moieties | Electronic materials |
| Delayed-emissive Poly(2,7-carbazole)s | Poly(2,7-carbazole)s with N-position triazine pendants | Suzuki coupling | Delayed fluorescence, Phosphorescence | Advanced optical devices |
Synthesis of Star-Shaped, Branched, and Hyperbranched Systems
Moving beyond linear architectures, the synthesis of star-shaped, branched, and hyperbranched polymers containing carbazole units offers a pathway to materials with unique three-dimensional structures and properties. rsc.org These complex architectures can lead to improved solubility, lower solution viscosity, and suppression of intermolecular aggregation compared to their linear analogs. nycu.edu.twresearchgate.net
Star-shaped polymers, consisting of multiple polymer arms radiating from a central core, can be synthesized using "core-first" or "arm-first" approaches with controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.netacs.org For example, fluorescent star polymers have been created using 9-(4-vinylbenzyl)-9H-carbazole as the monomer and multifunctional initiators, with the number of arms influencing the resulting photoluminescence and electrochemical properties. researchgate.net
Hyperbranched polymers are highly branched, globular macromolecules synthesized in a one-pot reaction. worldscientific.com Carbazole units can be incorporated as branching points or as part of the repeating units. For instance, hyperbranched poly(aryleneethynylene)s containing carbazole moieties have been synthesized via polycyclotrimerization, resulting in polymers with excellent thermal stability and strong blue light emission. worldscientific.com Similarly, copolymerizing kinked and hyperbranched carbazole units with fluorene (B118485) through Suzuki coupling has been shown to suppress aggregation and lead to pure-blue electroluminescence. nycu.edu.twacs.org
| Architecture | Monomer/Core Example | Synthesis Method | Resulting Properties |
|---|---|---|---|
| Star-shaped | 9-(4-vinylbenzyl)-9H-carbazole (monomer); Multifunctional bromide (initiator) | Atom Transfer Radical Polymerization (ATRP) | Architecture-dependent optical and electrochemical properties |
| Hyperbranched | 3,6-bis(4-ethynylphenyl)-9-octylcarbazole | Polycyclotrimerization | High thermal stability, Strong blue luminescence, Good solubility |
| Branched Copolymers | Tribromocarbazole or Tetrabromocarbazole units with fluorene | Suzuki coupling | Suppressed aggregation, Pure-blue electroluminescence |
| Asymmetric Star-shaped | 2,4,6-trichloro-1,3,5-triazine core with 2-hydroxy carbazole arms | Electrochemical polymerization | Electrochromic properties |
Development of Porous Organic Polymers (POPs) based on Carbazole Units
Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosity, and excellent thermal and chemical stability. researchgate.netrsc.orgtohoku.ac.jp The incorporation of carbazole units into POPs is advantageous due to the nitrogen-rich nature and electronic properties of carbazole, making these materials promising for applications such as gas storage and separation, particularly for carbon dioxide. researchgate.net
Carbazole-based POPs can be synthesized through various methods, including oxidative coupling polymerization, Sonogashira-Hagihara coupling, and Friedel-Crafts alkylation. researchgate.netresearchgate.net For example, using inexpensive FeCl3 as a catalyst for the oxidative coupling of non-coplanar carbazole monomers can produce microporous polycarbazoles with high surface areas and significant CO2 uptake capacity. researchgate.net The structure of the monomer plays a crucial role; for instance, CPOP-1, constructed from 1,3,5-tri(9-carbazolyl)-benzene, demonstrates a high CO2 adsorption capacity. researchgate.net
The morphology and properties of these POPs can be further tailored by the choice of crosslinking agents. Friedel-Crafts alkylation of 1,3,5-tri(9-carbazolyl)-benzene with different linkers can produce POPs with varied morphologies, including mulberry-like structures, and high surface areas. researchgate.net These materials have shown great potential for capturing volatile substances like iodine. researchgate.net The synthesis of highly pure POPs, by avoiding metal-based catalysts, has been shown to enhance their inherent porosity and functionality. tohoku.ac.jp
| POP Name/Type | Monomer/Precursor | Synthesis Method | Key Properties | Primary Application |
|---|---|---|---|---|
| Microporous Polycarbazoles | Non-coplanar carbazole monomers | FeCl3-catalyzed oxidative coupling | Surface area up to 946 m²/g, High CO2 uptake | CO2 capture |
| CPOP-1 | 1,3,5-tri(9-carbazolyl)-benzene | Oxidative coupling | High CO2 adsorption (21.2 wt% at 273 K) | Gas storage |
| CSU-CPOPs | 1,3,5-tri(9-carbazolyl)-benzene | Friedel-Crafts alkylation with crosslinkers | High surface area (up to 1032 m²/g), Tunable morphology | Iodine capture |
| Indolo[3,2-b]carbazole-HCPs | Indolo[3,2-b]carbazole (B1211750) monomers | Friedel-Crafts alkylation | Surface area up to 1421 m²/g, High isosteric heat of CO2 adsorption | CO2 capture |
Advanced Spectroscopic and Electrochemical Characterization of 9 2 Methyl 2 Propenyl 9h Carbazole and Its Polymers
Structural Elucidation Techniques
The precise molecular architecture of 9-(2-Methyl-2-propenyl)-9H-carbazole is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals that correspond to each unique proton environment in the molecule. The aromatic protons on the carbazole (B46965) ring typically appear as multiplets in the downfield region (around 7.0-8.2 ppm). The protons of the 2-methyl-2-propenyl group exhibit characteristic shifts: the methylene (B1212753) protons adjacent to the nitrogen atom, the vinyl protons, and the methyl protons each produce separate signals in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, showing distinct peaks for each carbon atom. The carbazole ring system displays a set of signals in the aromatic region (typically 110-140 ppm). The carbons of the 2-methyl-2-propenyl substituent, including the quaternary vinylic carbon, the methylene carbon, and the methyl carbon, are also clearly resolved.
Detailed spectral data from related carbazole structures provide a reference for the expected chemical shifts. For instance, in similar carbazole derivatives, the aromatic carbons and protons show predictable patterns based on their substitution. rsc.orgchemicalbook.com
Table 1: Representative NMR Data for Carbazole Moieties
| Nucleus | Typical Chemical Shift (ppm) |
|---|---|
| ¹H (Aromatic) | 7.0 - 8.2 |
| ¹³C (Aromatic) | 110 - 140 |
| ¹H (N-CH₃) | ~3.8 |
| ¹³C (N-CH₃) | ~29 |
Note: These are typical ranges and the exact values for this compound may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands are expected. These include C-H stretching vibrations from the aromatic carbazole ring and the aliphatic propenyl group. Aromatic C=C stretching bands are also prominent. The presence of the C=C double bond in the propenyl group will give rise to a characteristic stretching vibration. The polymerization of the monomer can be tracked by the disappearance or reduction of the vinyl C=C stretching band.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Vinyl C=C | Stretching | ~1640 |
| C-N | Stretching | 1300 - 1360 |
Data derived from typical values for similar functional groups. nist.govresearchgate.netnist.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₆H₁₅N. This technique is crucial for verifying the successful synthesis of the monomer and ensuring its purity.
Electronic and Optical Characterization
The electronic and optical properties of this compound and its polymers are critical for their potential use in electronic devices. These properties are investigated using cyclic voltammetry and UV-Vis spectroscopy.
Cyclic Voltammetry for Redox Properties and Frontier Molecular Orbital Energy Level Determination (HOMO, LUMO, Band Gap)
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of molecules. iieta.org By measuring the oxidation and reduction potentials of this compound, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. researchgate.netresearchgate.net The carbazole moiety is known for its hole-transporting capabilities, which is related to its HOMO energy level. iieta.org
The oxidation potential (E_ox) is used to calculate the HOMO energy level, while the reduction potential (E_red) can be used to determine the LUMO energy level. The electrochemical band gap (E_g) can then be calculated from the difference between the HOMO and LUMO levels. For many carbazole-based materials, the oxidation process is often reversible, indicating good electrochemical stability. researchgate.netmdpi.com
Table 3: Electrochemical Data and Frontier Orbital Energies
| Parameter | Symbol | Method of Determination | Typical Values for Carbazole Derivatives (eV) |
|---|---|---|---|
| HOMO Energy | E_HOMO | From Oxidation Potential (CV) | -5.0 to -6.0 |
| LUMO Energy | E_LUMO | From Reduction Potential (CV) | -2.0 to -3.0 |
| Electrochemical Band Gap | E_g | E_LUMO - E_HOMO | 2.5 to 4.0 |
These values are illustrative and depend on the specific molecular structure and experimental conditions. researchgate.netnankai.edu.cn
Upon polymerization, the redox properties can change significantly. The polymer film often shows broader redox waves, and the HOMO and LUMO levels can shift compared to the monomer, which influences the material's charge injection and transport properties.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound in solution typically shows strong absorption bands in the UV region. These absorptions are attributed to π-π* transitions within the carbazole chromophore. researchgate.net The position and intensity of these bands are sensitive to the molecular environment and conjugation.
The onset of the absorption spectrum can be used to determine the optical band gap (E_g^opt), which is a key parameter for optoelectronic applications. The polymerization of the monomer generally leads to a red-shift (a shift to longer wavelengths) in the absorption spectrum, indicating an extension of the π-conjugated system. This is a common observation in conjugated polymers. researchgate.net
Table 4: UV-Vis Absorption Data
| Compound Type | Typical λ_max (nm) | Transition Type | Optical Band Gap (E_g^opt) |
|---|---|---|---|
| Carbazole Monomer | 290-350 | π-π* | Determined from absorption edge |
| Polycarbazole | Red-shifted vs. Monomer | π-π* | Generally smaller than monomer |
λ_max represents the wavelength of maximum absorption. The optical band gap is estimated from the low-energy onset of the absorption spectrum. researchgate.netnist.gov
Fluorescence Spectroscopy and Photoluminescence Quantum Yield Studies
Specific data from fluorescence spectroscopy and photoluminescence quantum yield (PLQY) studies for this compound and its polymers are not available in the reviewed literature.
In general, carbazole derivatives are known to be highly fluorescent. beilstein-journals.org The fluorescence properties, including emission maxima and quantum yields, are sensitive to the molecular structure and the solvent environment. For example, studies on other carbazole-based polymers have reported fluorescence emission maxima ranging from the near-UV to the visible region of the spectrum, with quantum yields that can be quite high, indicating efficient light emission. beilstein-journals.orgresearchgate.net The specific substituent at the 9-position, in this case, the 2-methyl-2-propenyl group, would be expected to influence the electronic properties and, consequently, the fluorescence behavior, but quantitative data are not available.
Investigation of Charge Transfer Characteristics
Detailed investigations into the charge transfer characteristics of this compound and its polymers have not been reported in the available scientific literature.
The charge transfer properties of carbazole-based materials are fundamental to their use in electronic devices. The carbazole moiety is an excellent hole-transporting unit due to its electron-rich nature. researchgate.net The formation of charge-transfer complexes and the efficiency of charge transport in polymers are often studied using electrochemical methods like cyclic voltammetry, as well as by observing the photophysical properties of donor-acceptor systems. rsc.orgnih.govresearchgate.net These studies provide insights into the ionization potential and electron affinity of the materials, which are crucial for designing efficient device structures. researchgate.netnih.gov Without experimental data for the specific compound , a discussion of its charge transfer characteristics remains speculative.
Theoretical and Computational Investigations on 9 2 Methyl 2 Propenyl 9h Carbazole Systems
Quantum Chemical Calculations of Electronic Structure and Energy Levels
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure and energy levels of organic molecules. These calculations provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding a material's potential as a hole or electron transporter. researchgate.netresearchgate.net
For various carbazole (B46965) derivatives, DFT calculations have been employed to elucidate their electronic properties. For instance, studies on copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate have used DFT (B3LYP/6-21G*) to determine HOMO and LUMO energies, finding values of -5.39 eV and -1.94 eV, respectively, for the carbazole-containing monomer. researchgate.netsigmaaldrich.com Similarly, investigations into 9-phenyl-9H-carbazole-based compounds have utilized theoretical calculations to understand their photophysical properties and intramolecular charge transfer (ICT) characteristics. mdpi.com
Modeling of Opto-electronic Properties and Band Gap Tuning
The modeling of opto-electronic properties, including absorption and emission spectra, is a key application of computational chemistry in materials science. The energy difference between the HOMO and LUMO levels, known as the band gap, dictates the wavelengths of light a molecule will absorb and emit, which is critical for applications in OLEDs and OPVs. nih.govnih.gov
Computational studies have shown that the band gap of carbazole derivatives can be tuned by introducing different substituent groups. rsc.org For example, the introduction of a strong electron-withdrawing tricyanovinyl group into a carbazole core can significantly alter its electronic properties. rsc.org In another study, the optical band gap (Egopt) of a bithiazole bearing carbazole substituents was determined to be 2.63 eV from its UV-vis spectrum, a value complemented by electrochemical measurements. nih.gov
Modeling the opto-electronic properties of 9-(2-Methyl-2-propenyl)-9H-carbazole would involve simulating its UV-vis spectrum and calculating the theoretical band gap. This would clarify its potential color emission in OLEDs or its absorption range for photovoltaic applications. However, specific simulated spectra and band gap tuning studies for this compound are not documented in the available search results.
Simulation of Charge Transport Mechanisms and Molecular Interactions
The efficiency of organic electronic devices is heavily dependent on the charge transport capabilities of the constituent materials. Simulations can model charge transport mechanisms, which often occur via a "hopping" model between adjacent molecules. Key parameters in these simulations include the reorganization energy (the energy required for a molecule to adjust its geometry after gaining or losing a charge) and the charge transfer integral (a measure of the electronic coupling between neighboring molecules). researchgate.net
Studies on related molecules like 9-N-allylcarbazole have been subjects of charge transport property investigations. researchgate.net The crystal structure of derivatives such as 9-Allyl-9H-carbazole-3,6-dicarbaldehyde reveals that the allyl group is nearly perpendicular to the carbazole plane, which would influence intermolecular packing and, consequently, charge transport. researchgate.net Furthermore, intermolecular interactions, such as π–π stacking, play a crucial role in facilitating charge transport, and these can be analyzed from crystal structure data and computational models. researchgate.net
A full simulation of charge transport in this compound would require calculating its reorganization energy and transfer integrals for both holes and electrons. This would provide a theoretical estimation of its charge mobility, a critical parameter for device performance. Specific simulations of this nature for the target compound have not been identified.
Computational Design and Optimization of Carbazole-Based Materials
Computational chemistry serves not only to analyze existing molecules but also to design new materials with enhanced properties. By systematically modifying the structure of a base molecule like this compound in silico, researchers can screen for candidates with optimized characteristics, such as improved charge mobility, desired emission color, or greater stability. researchgate.net
The design process often involves creating a library of virtual compounds and calculating their key properties. For instance, various carbazole derivatives have been designed and subjected to docking studies to evaluate their potential as anticancer agents, demonstrating the broad applicability of computational design. researchgate.net In the context of materials science, this approach can be used to design novel host and emitter materials for OLEDs or donor and acceptor materials for solar cells. acs.orgrsc.org
The computational design and optimization of materials based on the this compound scaffold would involve exploring the effects of adding other functional groups to the carbazole ring or modifying the propenyl substituent. This would allow for a systematic exploration of the structure-property relationships. However, specific research focusing on the computational design stemming from this particular molecule is not present in the reviewed literature.
Applications of 9 2 Methyl 2 Propenyl 9h Carbazole and Its Derivatives in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
The versatility of 9-(2-Methyl-2-propenyl)-9H-carbazole and its derivatives has led to their exploration in various functional layers of OLEDs, contributing to enhanced efficiency, color purity, and device lifetime.
Emitter Materials (Fluorescence, Phosphorescence, Thermally Activated Delayed Fluorescence (TADF))
Carbazole (B46965) derivatives are widely recognized for their potential as emitter materials in OLEDs. The high singlet and triplet energies of the carbazole unit make it an excellent platform for developing blue fluorescent and phosphorescent emitters. While specific data for this compound as a standalone emitter is not extensively documented in publicly available research, the principles of molecular design suggest its utility. The carbazole core provides the fundamental electronic structure for light emission, and the 2-methyl-2-propenyl group can be leveraged to tune the material's solid-state morphology and prevent aggregation-caused quenching, a common issue that plagues emitter performance.
In the realm of Thermally Activated Delayed Fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons to achieve high internal quantum efficiencies, carbazole-based donors are frequently paired with acceptor moieties. The design of such molecules aims to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). While no direct TADF emitters based on this compound are prominently reported, its derivatives, where the carbazole unit acts as the donor, are promising candidates. For instance, carbazole-pyrimidine TADF emitters have been synthesized and studied, demonstrating the potential of the carbazole core in achieving efficient TADF. nih.gov
Host Materials for Phosphorescent Emitters
One of the most critical applications of carbazole derivatives is as host materials for phosphorescent emitters, particularly in green and blue phosphorescent OLEDs (PhOLEDs). An effective host material must possess a triplet energy higher than that of the phosphorescent guest to ensure efficient energy transfer and prevent back-energy transfer. The carbazole moiety, with its high triplet energy, is an ideal candidate for this purpose.
While specific data for this compound as a host is limited, numerous studies on other N-substituted and ring-substituted carbazoles highlight the potential of this molecular scaffold. For example, pyridinyl-carbazole based host materials have been shown to be effective in both green and blue PhOLEDs. chemistryviews.org In one study, a blue phosphorescent device using a pyridinyl-carbazole host doped with FIrpic achieved a high external quantum efficiency (EQE) of 10.3% at a brightness of 100 cd/m². chemistryviews.org Another example of a carbazole-based host, 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole, when used in a green PhOLED, resulted in a high current efficiency of up to 66.3 cd A⁻¹. nih.gov These examples underscore the capability of the carbazole framework in high-performance PhOLEDs. The 2-methyl-2-propenyl group in this compound can offer advantages in terms of processability and film morphology, which are crucial for fabricating efficient solution-processed or vapor-deposited OLEDs.
Table 1: Performance of OLEDs using Carbazole-based Host Materials
| Host Material Containing Carbazole Moiety | Emitter | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Color |
| Pyridinyl-carbazole derivative (H2) chemistryviews.org | FIrpic | 10.3 | 24.9 | 23.9 | Blue |
| Indenocarbazole derivative nih.gov | Green Phosphor | Not Reported | Not Reported | 66.3 | Green |
| Bicarbazole-triazine hybrid rsc.org | Blue Phosphor | >20 | Not Reported | Not Reported | Blue |
| Imidazolyl-phenylcarbazole derivative nih.gov | Green Phosphor | 23.0 | 98.8 | 80.0 | Green |
| Imidazolyl-phenylcarbazole derivative nih.gov | Red Phosphor | 16.5 | 13.4 | 10.2 | Red |
Hole-Transporting Materials
The electron-rich nature of the carbazole moiety imparts excellent hole-transporting properties, making its derivatives widely used as hole-transporting materials (HTMs) in OLEDs. mdpi.com A good HTM should have appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection from the anode and high hole mobility for balanced charge transport within the device.
While direct performance data for this compound as an HTM is scarce, the broader family of carbazole-based HTMs has been extensively studied. For instance, copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate have been shown to exhibit hole mobilities on the order of 10⁻⁷ to 10⁻⁸ cm²/Vs. doi.org Novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have also been synthesized and have demonstrated enhanced device efficiencies compared to standard HTMs. mdpi.commdpi.com The 2-methyl-2-propenyl group offers a pathway for creating cross-linkable HTMs, which can lead to more robust and stable device architectures.
Role in Blue-Emitting OLEDs and Color Purity Enhancement
Achieving stable and efficient deep-blue emission remains a significant challenge in OLED technology. Carbazole derivatives are at the forefront of research in this area due to their wide bandgap and high photoluminescence quantum yields in the blue region. nih.gov The rigid structure of the carbazole core helps in achieving narrow emission spectra, which is crucial for high color purity.
Derivatives of carbazole have been successfully employed as emitters in non-doped deep-blue OLEDs. For example, a device based on a carbazole-π-imidazole derivative, BCzB-PPI, exhibited deep-blue emission with CIE coordinates of (0.159, 0.080) and a maximum EQE of 4.43%. nih.gov The introduction of bulky substituents on the carbazole unit can prevent intermolecular interactions and thus suppress red-shifted emission, leading to purer blue light. The 2-methyl-2-propenyl group on this compound can contribute to this by sterically hindering close packing of the molecules in the solid state.
Photovoltaic Devices
The favorable electronic and photophysical properties of carbazole derivatives also make them promising materials for photovoltaic applications, particularly in organic solar cells.
Organic Solar Cells (OSCs)
In organic solar cells, carbazole-based materials are primarily used as the electron donor component in the active layer of a bulk heterojunction (BHJ) device. The performance of an OSC is highly dependent on the absorption characteristics, energy levels, and charge carrier mobility of the donor material.
Polymers and small molecules based on carbazole have been shown to lead to high power conversion efficiencies (PCEs) in OSCs. For example, a small molecule acceptor-donor-acceptor (A-D-A) type molecule with a carbazole central unit has achieved a PCE of 6.46%. rsc.org A polymer based on a 2,7-carbazole derivative, PCDTBT, has demonstrated a PCE of up to 4.35% when blended with a fullerene acceptor. mdpi.com The 2-methyl-2-propenyl group in this compound provides a convenient handle for polymerization to create high-molecular-weight donor polymers for OSCs.
Table 2: Performance of Organic Solar Cells using Carbazole-based Donor Materials
| Carbazole-based Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| DI3TCz (A-D-A small molecule) rsc.org | Not Specified | 6.46 | 0.97 | 10.40 | 0.65 |
| PCDTBT (polymer) mdpi.com | PCBM | 4.35 | Not Reported | Not Reported | Not Reported |
| Carbazole-based polymer mdpi.com | Not Specified | 22.6 (stabilized 21.3) | Not Reported | Not Reported | Not Reported |
Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers and Hole-Transport Materials
In the realm of solar energy, derivatives of this compound have demonstrated considerable potential in Dye-Sensitized Solar Cells (DSSCs). These devices offer a promising alternative to conventional silicon-based solar cells. The efficiency and stability of DSSCs are heavily reliant on the properties of their constituent materials, particularly the photosensitizer and the hole-transport material (HTM). nih.govnih.gov
Carbazole derivatives are well-suited for these roles due to their strong electron-donating nature, high hole mobility, and good thermal and chemical stability. nih.govmdpi.com As photosensitizers , carbazole-based dyes absorb sunlight and inject electrons into the semiconductor's conduction band. nih.gov Their performance is influenced by their molecular structure, which can be tailored to optimize light absorption and electron injection efficiency. nih.gov
Research has demonstrated that carbazole-based HTMs can lead to impressive device performance. For example, two small molecule HTMs based on carbazole, when used in solid-state DSSCs, yielded high power conversion efficiencies of 6.0% for a derivative designated as X51, which is superior to the 5.5% achieved with the widely used HTM Spiro-OMeTAD under similar conditions. nih.gov
| Carbazole-Based HTM | Device Structure | Power Conversion Efficiency (PCE) | Reference |
| X51 | ssDSSC | 6.0% | nih.gov |
| Spiro-OMeTAD (reference) | ssDSSC | 5.5% | nih.gov |
| N-ethyl 3,6-di(4-methoxyphenyl)amino carbazole | ssDSSC | 1.6% | researchgate.net |
| N-hexyl 3,6-di(4-methoxyphenyl)amino carbazole | ssDSSC | 1.8% | researchgate.net |
Bulk Heterojunction (BHJ) Solar Cells
In Bulk Heterojunction (BHJ) solar cells, a blend of a donor and an acceptor material forms the active layer responsible for light absorption and charge separation. wikipedia.org Carbazole derivatives, including those related to this compound, are frequently employed as the electron donor component. nih.govresearchgate.net The interpenetrating network of the donor and acceptor materials in a BHJ architecture provides a large interfacial area, which is essential for efficient exciton (B1674681) dissociation into free charge carriers. wikipedia.org
The performance of BHJ solar cells is significantly influenced by the molecular structure of the donor polymer. For instance, an alternating poly(2,7-carbazole) derivative, PCDTBT, has been utilized in BHJ solar cells, achieving a power conversion efficiency of up to 4.6% when blended with a fullerene derivative. rsc.org The optimization of factors such as the polymer's molecular weight and the active layer thickness is crucial for maximizing device performance. rsc.org Furthermore, the introduction of a discotic liquid crystalline material at the interface between the active layer and the hole transporting layer in a BHJ cell based on a carbazole copolymer has been shown to improve the power conversion efficiency to 5.14%. researchgate.net
| Donor Material | Acceptor Material | Device Configuration | Power Conversion Efficiency (PCE) | Reference |
| PCDTBT | rsc.orgPCBM | BHJ | 4.6% | rsc.org |
| Poly[N-90-heptadecanyl-2,7-carbazole-alt-5,5-(40,70-di-2-thienyl-20,10,30-benzothiadiazole)] | nih.govnih.gov-phenyl C71-butyric acid methyl ester | BHJ with discotic liquid crystal layer | 5.14% | researchgate.net |
| CF3-BDP-Cz | PBDB-T | BHJ | 13.07% | frontiersin.org |
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, finding applications in displays, sensors, and radio-frequency identification (RFID) tags. researchgate.netnih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. rsc.org Carbazole derivatives have been extensively investigated as p-type semiconductors in OFETs due to their ability to transport holes effectively. electrochemsci.org
The molecular structure of the carbazole derivative plays a critical role in its performance within an OFET. For example, new indolo[3,2-b]carbazole (B1211750) derivatives, where long alkyl chains were added to the ends of the molecule rather than the nitrogen atoms, have shown high hole mobility. electrochemsci.org These molecules were found to stand perpendicular to the substrate surface, a favorable orientation for charge transport. electrochemsci.org One such derivative, 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole, exhibited a hole mobility of 0.22 cm²/V·s and an on/off ratio of approximately 10⁵, which are among the best performance metrics reported for materials with a secondary amine on the backbone. electrochemsci.org
| Carbazole Derivative | Hole Mobility (cm²/V·s) | On/Off Ratio | Reference |
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 | ~10⁵ | electrochemsci.org |
| Selenium-containing indolo[3,2-b]carbazole derivative | 0.2 | - | rsc.org |
| Sulfur-containing indolo[3,2-b]carbazole derivative | 2.0 | - | rsc.org |
Electrochromic Devices (ECDs)
Electrochromic devices (ECDs) are capable of changing their optical properties, such as color and transparency, in response to an applied voltage. nih.gov This functionality makes them suitable for applications like smart windows, auto-dimming mirrors, and displays. researchgate.net Polymers derived from carbazole, including those related to this compound, are excellent candidates for the active layers in ECDs due to their distinct and reversible color changes upon electrochemical oxidation and reduction. nih.govmdpi.com
The electrochemical polymerization of carbazole monomers allows for the creation of thin, uniform films with desirable electrochromic properties. nih.gov For instance, a polymer film of poly(9H-carbazol-9-ylpyrene) (PMCzP) exhibits multiple color changes (light yellow, gray, and grayish green) at different potentials. mdpi.com An ECD constructed with PMCzP as the anodically coloring material and poly(3,4-ethylenedioxythiophene) (PEDOT) as the cathodically coloring material demonstrated an optical contrast of 23% and a fast response time of 0.50 seconds. mdpi.com Copolymers of carbazole derivatives with other electroactive monomers have also been shown to exhibit high-performance electrochromic properties, with some devices achieving high coloration efficiencies and good stability. researchgate.netmdpi.com
| Electrochromic Material/Device | Optical Contrast (ΔT%) | Wavelength (nm) | Response Time (s) | Coloration Efficiency (η) (cm²/C) | Reference |
| Poly(9H-carbazol-9-ylpyrene) (PMCzP) film | 29 | 460 | 2.18 | - | mdpi.com |
| PMCzP/PEDOT ECD | 23 | 623 | 0.50 | 290 | mdpi.com |
| P(BPBC-co-BT)/PEDOT ECD | 36.2 | 625 | < 0.5 | - | researchgate.net |
| P(BPBC-co-CDTK)/PEDOT ECD | - | - | - | 534.4 at 610 nm | researchgate.net |
| P(2DCB-co-ED)/PEDOT-PSS flexible ECD | 40.3 | - | - | - | nih.gov |
Photoconductive and Photorefractive Applications
Carbazole derivatives have long been recognized for their photoconductive properties, a characteristic that is fundamental to their use in various optoelectronic applications. nih.gov Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light. This property is central to the operation of devices like photodetectors and is also a key aspect of the photorefractive effect.
The photorefractive effect is a nonlinear optical phenomenon where the refractive index of a material is altered by a spatially varying light intensity. This effect arises from the photogeneration of charge carriers, their transport, and subsequent trapping, which creates an internal electric field that modulates the refractive index via the electro-optic effect. Carbazole-based materials have been instrumental in the development of photorefractive polymers due to their excellent hole-transporting capabilities. mdpi.com
Chemical Sensors
The electron-rich nature of the carbazole nucleus makes its derivatives suitable for use in chemical sensors. researchgate.net The interaction of these materials with certain analytes can lead to a measurable change in their optical or electronic properties, such as fluorescence quenching or a change in conductivity. This response can be harnessed to detect the presence of specific chemical species.
Carbazole-based polymers and molecules have been incorporated into various sensor designs. For example, pyridyl derivatives of carbazole have been used as pH probes and sensors for both cations and anions. researchgate.net The sensing mechanism often relies on the modulation of the electronic properties of the carbazole unit upon binding with the target analyte.
Advanced Optical Data Storage and Information Processing
The unique photophysical properties of carbazole derivatives have also led to their exploration in the field of advanced optical data storage. Specifically, their ability to undergo two-photon absorption (TPA) makes them promising candidates for three-dimensional (3D) optical data storage. TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for the writing of data within the volume of a material with high spatial resolution.
Researchers have designed and synthesized novel carbazole derivatives with extended π-conjugation to enhance their TPA cross-sections. By doping these compounds into a polymer matrix like poly(methyl methacrylate) (PMMA), it is possible to create a medium for 3D optical data storage. Experiments have successfully demonstrated the recording of multiple layers of data within such a material, highlighting the potential of carbazole derivatives for developing high-density optical information storage systems.
Structure Property Relationships in 9 2 Methyl 2 Propenyl 9h Carbazole Based Materials
Influence of N-Substitution on Electronic and Optical Properties
The nitrogen atom at the 9-position of the carbazole (B46965) ring offers a prime site for modification. The substituent at this position significantly influences the molecule's electronic and optical characteristics.
The introduction of an N-substituent, such as the 2-methyl-2-propenyl group, can alter the electronic properties of the carbazole core. Arylation at the 9-position, for instance, has been shown to lower the highest occupied molecular orbital (HOMO) energy level. nankai.edu.cn This modification is crucial for creating a wider range of band gaps when combined with suitable acceptor groups. nankai.edu.cn
The nature of the N-substituent also impacts the molecule's physical properties. For example, studies on thiophene-phenylene co-oligomers have shown that N-substitution can dramatically alter the crystal packing structure, leading to changes in charge transport and optoelectronic properties. researchgate.net While not directly on 9-(2-methyl-2-propenyl)-9H-carbazole, these findings highlight the general principle that N-substitution is a powerful tool for tuning material properties.
Furthermore, the electronic environment of the π-conjugated system, which is influenced by the N-substituent, can affect the intramolecular charge transfer (ICT) and luminescence behavior of donor-acceptor dyads. nih.gov Strategic modification of the N-substituent allows for the tuning of these photophysical properties. nih.gov
A comparative study on N-substituted carbazole derivatives with different aniline (B41778) groups revealed that substitutions can lead to shifts in oxidation potentials. researchgate.net For instance, the presence of fluorine atoms resulted in an anodic shift of the oxidation potential. researchgate.net This demonstrates the sensitivity of the electrochemical properties to the nature of the N-substituent.
| N-Substituent | Effect on HOMO Level | Impact on Crystal Packing | Influence on Oxidation Potential |
| Aryl Group nankai.edu.cn | Lowering of HOMO energy | - | - |
| General N-Substitution researchgate.net | - | Can induce significant changes | - |
| Fluorinated Aniline researchgate.net | - | - | Anodic shift |
Impact of Functionalization Position (e.g., 3,6- vs. 2,7- vs. N-position) on Material Performance
The position of functionalization on the carbazole ring is a critical determinant of the final material's performance. The most common positions for substitution are the 3,6-, 2,7-, and N-positions.
3,6-Substitution: The 3,6-positions of carbazole are frequently utilized for creating donor-acceptor architectures. This substitution pattern provides an excellent platform for integrating carbazole units into polymers, leading to improved stability and high triplet energy. researchgate.net Materials with 3,6-substitution have shown promise in various optoelectronic applications.
2,7-Substitution vs. 3,6-Substitution: A study comparing carbazole-based donor-acceptor small molecules with bithiophene spacers at either the 2,7- or 3,6-positions revealed that changing the substitution position allows for the fine-tuning of absorption spectra and HOMO levels. researchgate.net This highlights the importance of isomeric purity in achieving desired material properties.
N-Position Substitution: As discussed in the previous section, the N-position is crucial for modulating the electronic properties. Arylation at this position can lower the HOMO level, which is beneficial for creating wider band gaps in donor-acceptor molecules. nankai.edu.cn
The choice of functionalization position directly impacts the electronic structure and, consequently, the performance of devices. For instance, in thermally activated delayed fluorescence (TADF) emitters, the strategic placement of donor and acceptor moieties is key to achieving high efficiency. researchgate.net
| Functionalization Position | Key Characteristics and Impacts |
| 3,6-Positions | Excellent for polymer integration, improved stability, high triplet energy. researchgate.net |
| 2,7-Positions | Allows for fine-tuning of absorption spectra and HOMO levels when compared to 3,6-isomers. researchgate.net |
| N-Position | Arylation lowers the HOMO energy level, enabling wider band gap tuning. nankai.edu.cn |
Role of Donor-Acceptor Architectures in Charge Transport and Luminous Efficiency
Donor-acceptor (D-A) architectures are a cornerstone of modern organic electronics. In these systems, an electron-donating unit (like carbazole) is linked to an electron-accepting unit, often through a π-conjugated bridge. This design facilitates intramolecular charge transfer (ICT), which is fundamental to the operation of many organic electronic devices. researchgate.netnih.gov
The strength of the D-A interaction, which is influenced by the donor and acceptor groups and the connecting bridge, determines the HOMO-LUMO gap and, consequently, the material's electroluminescent and nonlinear optical properties. nankai.edu.cn Stronger interactions generally lead to smaller band gaps. nankai.edu.cn
In the context of this compound based materials, the carbazole moiety typically serves as the electron donor. mdpi.commdpi.com The performance of these materials is highly dependent on the balance of charge transport. Bipolar host materials, which incorporate both electron-donating and electron-accepting moieties, can achieve a better balance between electron and hole mobilities, leading to broader exciton (B1674681) recombination zones and improved device stability and efficiency. researchgate.netmdpi.com
The transport of charge-transfer states themselves is also a critical factor. Research has shown that these bound electron-hole pairs can move geminately over significant distances, driven by energetic disorder. nih.gov This transport mechanism can be more significant than the diffusion of Frenkel excitons in many donor-acceptor blends. nih.gov
Furthermore, in some D-A dyads, a process known as spin-orbit charge transfer intersystem crossing (SOCT-ISC) can occur, leading to the efficient formation of triplet states. rsc.org This is particularly relevant for applications in photodynamic therapy and advanced OLEDs. rsc.org
| Donor-Acceptor Component | Role in Material Properties |
| Electron Donor (e.g., Carbazole) | Provides electrons; its strength influences the HOMO level and D-A interaction. nankai.edu.cnmdpi.com |
| Electron Acceptor | Accepts electrons; its strength influences the LUMO level and D-A interaction. nankai.edu.cn |
| π-Conjugated Bridge | Mediates the interaction between the donor and acceptor; its length and nature affect the degree of ICT. nankai.edu.cn |
Correlation between Molecular Structure, Conjugation Length, and Device Efficiency
A clear relationship exists between the molecular structure, particularly the conjugation length, and the efficiency of devices made from these materials.
Increasing the conjugation length in π-conjugated oligomers generally leads to better performance in organic photovoltaics (OPVs). mdpi.com This is attributed to enhanced intermolecular interactions as the conjugation extends. mdpi.com A systematic study of carbazole and diketopyrrolopyrrole-based D-A oligomers showed that longer oligomers exhibited improved performance in OPV devices. mdpi.com
The extension of conjugation also affects the optical properties. As the conjugation length increases, the absorption and emission spectra typically show a red-shift, indicating a smaller optical bandgap. mdpi.com This is a direct consequence of the delocalization of π-electrons over a larger area.
In the design of TADF emitters, the molecular structure is engineered to achieve a small singlet-triplet energy splitting (ΔEST). A rigid molecular structure can help to minimize the geometric relaxation between the singlet and triplet excited states, which is crucial for efficient reverse intersystem crossing (RISC). Introducing additional donor units into a donor-acceptor structure can lead to a smaller ΔEST, a shorter delayed fluorescence lifetime, and ultimately, higher device efficiency and longer operational lifetime. rsc.org
| Structural Parameter | Effect on Properties and Device Efficiency |
| Increased Conjugation Length | Red-shift in absorption/emission, smaller optical bandgap, enhanced intermolecular interactions, and often improved OPV performance. mdpi.com |
| Rigid Molecular Structure | Can lead to smaller singlet-triplet energy splitting in TADF emitters, promoting efficient reverse intersystem crossing and higher device efficiency. rsc.org |
| Addition of Donor Units | Can decrease singlet-triplet splitting and delayed fluorescence lifetime, improving TADF device efficiency and stability. rsc.org |
Strategies for Tuning Energy Levels and Band Gaps
The ability to precisely tune the energy levels (HOMO and LUMO) and the band gap of organic semiconductors is essential for optimizing their performance in electronic devices.
Several strategies are employed to achieve this tuning:
Donor-Acceptor Strength: The most fundamental approach is to vary the electron-donating and electron-accepting strength of the constituent parts of a D-A molecule. nankai.edu.cn Stronger donors and acceptors lead to more significant ICT and smaller band gaps. nankai.edu.cn
Conjugation Length: As mentioned previously, extending the π-conjugated system is an effective way to lower the band gap. mdpi.com
Chemical Functionalization: The introduction of specific functional groups can be used to tune energy levels. For example, electrophilic borylation has been used to create fused boracyclic materials with significantly reduced LUMO energy levels while the HOMO levels remain largely unchanged, effectively narrowing the band gap. rsc.org Similarly, the introduction of electron-withdrawing groups like cyano or nitro groups can significantly increase the HOMO-LUMO gap. researchgate.net
Blending: A novel approach for organic semiconductors is the blending of similar molecules of different sizes. This can lead to specific molecular arrangements that allow for the continuous tuning of the energy gap, a technique that was previously challenging for organic materials. sciencedaily.com
Linker-Based Tuning: In conductive metal-organic frameworks (MOFs), the band gap can be tuned by creating solid solutions with different linker molecules. By varying the ratio of different linkers, a gradual shift in the HOMO level and a tuning of the electrical conductivity can be achieved. osti.gov
These strategies provide a versatile toolkit for the rational design of this compound based materials with tailored electronic and optical properties for a wide range of applications.
Future Directions and Research Opportunities
Development of Novel Carbazole-Based Monomers with Enhanced Properties
The versatility of the carbazole (B46965) scaffold allows for extensive chemical modification to fine-tune its properties. nih.gov Future research will focus on using 9-(2-Methyl-2-propenyl)-9H-carbazole as a parent structure for a new family of monomers.
Key strategies for developing these novel monomers include:
Functionalization of the Carbazole Ring: The C3, C6, and C2, C7 positions of the carbazole ring are prime targets for introducing various functional groups. nih.gov Attaching electron-donating or electron-withdrawing groups can precisely control the monomer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in electronic devices. mdpi.com For instance, introducing alkyl chains can improve solubility and prevent undesirable π-aggregation, leading to better device performance. mdpi.com
Creation of Hybrid Monomers: Researchers are designing and synthesizing hybrid monomers that incorporate the carbazole unit with other heterocyclic systems like pyrrole, thiophene, or triazole. nih.govnih.govbiu.ac.il These hybrid structures can exhibit unique properties that are a combination of their constituent parts, such as improved conductivity or tailored photoreactivity. nih.gov For example, a hybrid carbazole-pyrrole monomer was designed to enhance the shape and reactivity of the resulting polymeric microparticles. nih.gov
Introduction of Reactive Moieties: Incorporating specific reactive groups, such as carboxylates or photoreactive arylazo moieties, can produce functional monomers. nih.govresearchgate.net These groups can be used for post-polymerization modification, allowing the attachment of the polymer to various surfaces or the creation of cross-linked networks for enhanced stability. biu.ac.ilresearchgate.net
The table below summarizes different strategies for modifying carbazole monomers and the resulting property enhancements.
| Modification Strategy | Target Position(s) | Introduced Group(s) | Resulting Property Enhancement | Reference(s) |
| Alkylation | C3, C6, N9 | Alkane chains | Improved solubility, enhanced chemical stability | mdpi.com |
| Copolymerization | C2, C7 | Electron-accepting units | Reduced bandgap, improved light harvesting | rsc.org |
| Hybridization | N9 | Pyrrole, Thiophene | Tailored electro-optical properties, improved conductivity | nih.gov |
| Functionalization | C3, C6 | Carboxylic acid (COOH) | Enables post-polymerization functionalization | nih.gov |
| Arylation | N9 | Arylazo groups | Photoreactivity | biu.ac.il |
Advanced Material Engineering for Improved Device Performance and Stability
Beyond the monomer level, significant opportunities lie in the engineering of materials derived from this compound to boost the performance and longevity of electronic devices. acs.org
Future research in this area will likely focus on:
Donor-Acceptor (D-A) Systems: Creating copolymers that alternate the electron-donating carbazole unit with electron-accepting moieties is a proven strategy for tuning the bandgap and absorption spectra of the material. rsc.org This approach is particularly effective for developing materials for organic photovoltaics (OPVs), where broad absorption of the solar spectrum is essential. rsc.org
Control of Morphology and Architecture: The performance of organic electronic devices is highly dependent on the morphology of the active layer. Research into controlling the molecular packing and solid-state arrangement of polycarbazole chains is critical. unirioja.es Techniques to create well-defined structures, such as ladder-type or star-shaped polymers, can lead to materials with less aggregation and more uniform amorphous layers, which is beneficial for the color purity of organic light-emitting diodes (OLEDs). oldcitypublishing.com
Enhancing Stability: The operational stability of devices is a major hurdle for the commercialization of organic electronics. mdpi.com Engineering carbazole-based polymers with high thermal stability and resistance to oxidation is crucial. mdpi.com This can be achieved by designing polymers with robust chemical structures, such as those with dual side chains that can create significant microphase separation and enhance stability, as demonstrated in anion exchange membranes for fuel cells. acs.org
The following table highlights engineering strategies and their impact on device performance.
| Engineering Strategy | Material Type | Application | Performance/Stability Improvement | Reference(s) |
| Donor-Acceptor Copolymerization | Conjugated Polymer | Organic Solar Cells | Power conversion efficiency of 6% achieved | rsc.org |
| Ladder-Type Polymerization | Step-ladder Polymer | Organic Solar Cells | Efficiencies over 1% obtained | rsc.org |
| Dual Side-Chain Design | Anion Exchange Membrane | Fuel Cells | High ionic conductivity (up to 175.7 mS cm⁻¹) and excellent alkaline stability | acs.org |
| D-A System Design | Conjugated Polymer | Supercapacitors | High specific capacitance (611.2 F g⁻¹) and excellent cyclic stability (92.6% retention after 10,500 cycles) | acs.org |
Exploration of New Application Domains for this compound Systems
While carbazole-based materials are well-established in OLEDs and photovoltaics, systems derived from this compound could find use in a variety of emerging fields. bohrium.comnih.govmdpi.com The presence of the polymerizable propenyl group allows for the creation of new material architectures not easily accessible from other carbazole derivatives like poly(N-vinylcarbazole) (PVK).
Potential new application domains to be explored include:
Microporous Organic Polymers (MOPs): The synthesis of MOPs from carbazole-based monomers has attracted attention for applications in gas storage and separation, particularly for CO2 capture. nih.govnih.gov The electron-rich nature and tunable microporous structure of carbazole-based MOPs make them promising candidates for this environmental application. nih.gov
Sensors: The strong fluorescence of carbazole polymers can be harnessed for chemical sensing applications. nih.gov The interaction of the polymer with specific analytes can lead to a detectable change in its fluorescence emission, forming the basis of a highly sensitive sensor.
Biomedical Applications: Carbazole derivatives have been investigated for a range of biological activities, including anticancer, antioxidant, and neuroprotective properties. nih.gov Polymers and nanoparticles made from functionalized this compound could be explored for drug delivery systems, bioimaging, and as novel therapeutic agents. nih.govnih.gov
Electrochromic Devices: Polymers derived from carbazole can exhibit distinct color changes upon electrochemical oxidation and reduction. mdpi.com This property makes them suitable for use in smart windows, displays, and other electrochromic applications. mdpi.com
Integration with Hybrid Organic-Inorganic Systems for Optoelectronic Applications
The synergy between organic and inorganic materials can lead to hybrid systems with properties that surpass those of their individual components. Integrating polymers from this compound into hybrid structures is a promising frontier for next-generation optoelectronics.
Key research directions include:
Perovskite Solar Cells (PSCs): Carbazole derivatives have been successfully used as hole-transporting materials (HTMs) in PSCs, which are a leading next-generation photovoltaic technology. mdpi.comrsc.org Polymers from this compound could be designed to form robust, efficient HTM layers in PSCs, potentially offering better film-forming properties and stability compared to small molecule HTMs. nih.govresearchgate.net Theoretical studies and experimental work continue to focus on designing carbazole derivatives with optimal energy level alignment for efficient charge extraction in perovskite devices. researchgate.net
Hybrid Light-Emitting Diodes: Combining carbazole-based polymers with inorganic quantum dots (QDs) or nanocrystals is a promising approach for creating highly efficient and color-tunable light-emitting diodes. nih.gov The carbazole polymer can serve as both a hole-transporting layer and a host matrix for the inorganic emitters. For instance, hybrid devices using poly(N-vinylcarbazole) and cadmium selenide (B1212193) nanocrystals have been fabricated, demonstrating the potential of this approach. nih.gov
Functional Interfaces: In many hybrid devices, the interface between the organic and inorganic layers is critical to performance. Atomic Layer Deposition (ALD) is a technique that can be used to deposit ultrathin inorganic layers, such as SnO2 or TiO2, onto organic layers to act as electron transport or protective layers. acs.org Engineering the surface of a poly(this compound) film to promote strong adhesion and efficient charge transfer with an ALD-grown inorganic layer could significantly enhance device stability and performance. acs.org
Q & A
Q. What are the standard synthetic routes for 9-(2-Methyl-2-propenyl)-9H-carbazole?
The synthesis typically involves alkylation of the carbazole core using allylic halides. For example, phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) in toluene under mild heating (45–80°C) is effective. This method minimizes side reactions like over-alkylation, achieving yields >85% . Alternative approaches include nucleophilic substitution under anhydrous conditions using potassium carbonate as a base .
Q. How do substituents on the carbazole core influence electronic properties?
Substituents such as halogens (Br, Cl) or electron-donating groups (methoxy) alter the carbazole’s HOMO-LUMO gap and solubility. For instance:
| Substituent | Effect on Reactivity/Properties | Key Applications |
|---|---|---|
| 2-Methyl-2-propenyl | Enhances π-conjugation | Organic electronics |
| Bromine | Increases electrophilicity | Cross-coupling reactions |
| Methoxy | Improves solubility in polar solvents | Pharmaceutical carriers |
These modifications are critical for tailoring optoelectronic behavior .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during propenyl group introduction?
- Catalyst Selection : Ru-catalyzed C–H activation (e.g., using [RuCl2(p-cymene)]₂) enables regioselective allylation, avoiding unwanted dimerization .
- Solvent Effects : Non-polar solvents (toluene, dichloromethane) reduce radical-mediated side reactions.
- Temperature Control : Maintaining temperatures <100°C prevents thermal decomposition of allylic reagents .
Q. What methodologies resolve structural discrepancies in carbazole derivatives?
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures with high precision, resolving ambiguities in bond angles or torsional strain .
- 2D NMR Spectroscopy : Techniques like ¹H-¹⁵N HMBC confirm regiochemistry and detect non-covalent interactions (e.g., hydrogen bonding) that affect molecular packing .
- DFT Calculations : Validate experimental data by modeling electronic transitions and steric effects .
Q. How can carbazole derivatives be engineered for ultralong organic phosphorescence (UOP) in OLEDs?
- Substituent Design : Introducing heavy atoms (Br, I) promotes spin-orbit coupling, enhancing intersystem crossing.
- Intermolecular Interactions : π-π stacking and hydrogen bonding (e.g., in 9-(pyrimidin-2-yl)-9H-carbazole) stabilize triplet excitons, achieving UOP lifetimes >1.3 seconds .
- Crystallinity Control : Annealing or co-crystallization with host matrices reduces non-radiative decay pathways .
Q. What strategies address contradictions in biological activity data for carbazole analogs?
- Dose-Response Profiling : Use IC₅₀ values across multiple cell lines to differentiate intrinsic activity from cytotoxicity.
- Metabolic Stability Assays : Assess hepatic microsome degradation to identify artifacts in vitro vs. in vivo efficacy .
- Molecular Docking : Correlate substituent effects (e.g., halogen position) with binding affinity to targets like kinase enzymes .
Methodological Notes
- Structural Characterization : Always cross-validate NMR (¹H, ¹³C, DEPT) with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
- Data Reproducibility : Document reaction atmospheres (N₂/Ar) and moisture sensitivity, as carbazoles are prone to oxidation .
- Ethical Considerations : For biological studies, adhere to OECD guidelines for in vitro toxicity testing to ensure data credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
